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molecular formula C9H9ClO3 B045402 2,6-Dimethoxybenzoyl chloride CAS No. 1989-53-3

2,6-Dimethoxybenzoyl chloride

Cat. No. B045402
M. Wt: 200.62 g/mol
InChI Key: NDXRPDJVAUCBOH-UHFFFAOYSA-N
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Patent
US04515625

Procedure details

A 8.5 Kg portion of 2,6-dimethoxybenzoic acid was dissolved in 60 liters of toluene and the solution was stirred at ambient temperature while 6.8 liters of thionyl chloride was added dropwise over forty-five minutes. Following the addition, the reaction mixture next was cooled to room temperature and the solvent was removed by evaporation under reduced pressure, washed with 25 liters of Pet. ether cooled and filtered to provide a crude solid product. The product was stirred for one hour with 25 liters of fresh Pet. ether, and then cooled to 10° C. and filtered to provide 8.94 Kg of 2,6-dimethoxybenzoyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 L
Type
solvent
Reaction Step One
Quantity
6.8 L
Type
reactant
Reaction Step Two
[Compound]
Name
Pet. ether
Quantity
25 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[C:4]=1[C:5](O)=[O:6].S(Cl)([Cl:16])=O>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[C:4]=1[C:5]([Cl:16])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)O)C(=CC=C1)OC
Name
Quantity
60 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
6.8 L
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Pet. ether
Quantity
25 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over forty-five minutes
ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
WASH
Type
WASH
Details
washed with 25 liters of Pet. ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to provide a crude solid product
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)Cl)C(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.94 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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